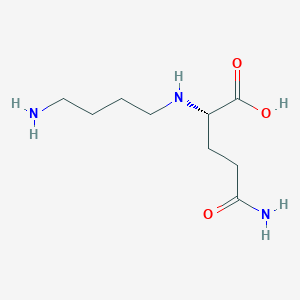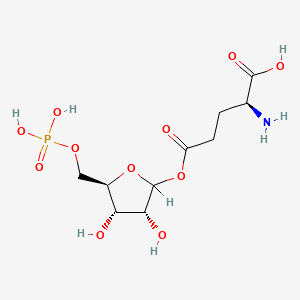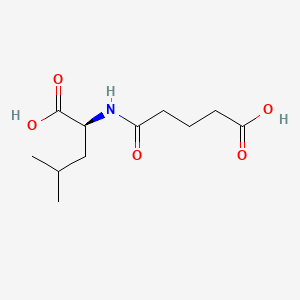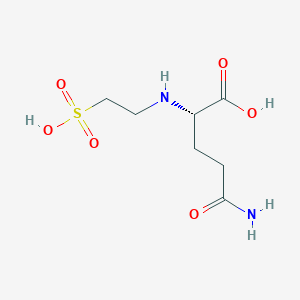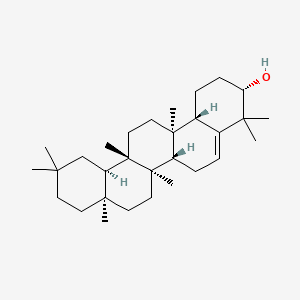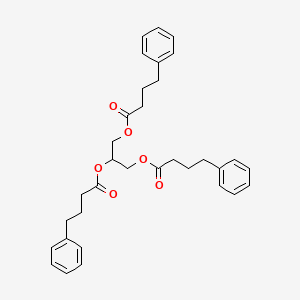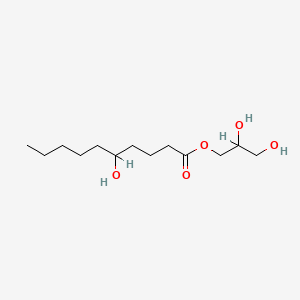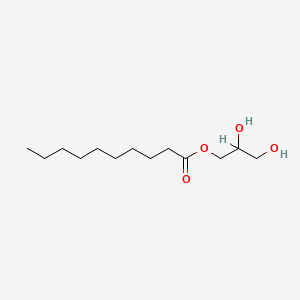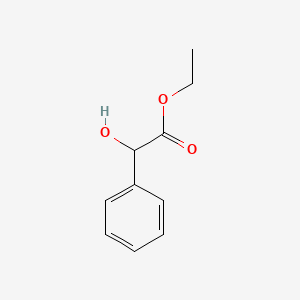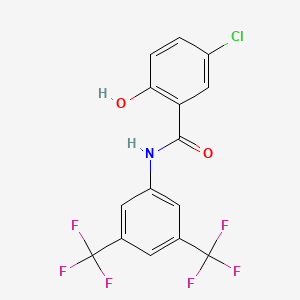
IMD-0354
Descripción general
Descripción
IMD 0354 es un inhibidor selectivo de la vía del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB). Se ha identificado como un potente inhibidor de la captación de glutamina, que juega un papel significativo en varios procesos celulares, incluyendo la progresión tumoral y la resistencia a la terapia . IMD 0354 ha mostrado resultados prometedores en la supresión de la proliferación neoplásica y la inducción de apoptosis en células cancerosas .
Aplicaciones Científicas De Investigación
IMD 0354 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la investigación del cáncer, la inflamación y la homeostasis ósea. Se ha demostrado que suprime el crecimiento de las células de melanoma al inhibir la captación de glutamina y atenuar la señalización de mTOR . Además, se ha encontrado que IMD 0354 inhibe la osteoclastogénesis y la resorción ósea, lo que lo convierte en un posible agente terapéutico para la osteoporosis . En la investigación del cáncer, IMD 0354 se ha utilizado para dirigirse a las células madre cancerosas y prevenir la resistencia a múltiples fármacos en el cáncer de mama . También muestra promesa en la reducción de la lesión por isquemia/reperfusión miocárdica al disminuir la expresión de moléculas de adhesión e inhibir la producción de citoquinas en los cardiomiocitos .
Mecanismo De Acción
IMD 0354 ejerce sus efectos al inhibir la fosforilación de IκBα, lo que previene la activación y translocación de NF-κB al núcleo . Esta inhibición interrumpe la vía de señalización de NF-κB, lo que lleva a la supresión de las respuestas inflamatorias y angiogénicas . IMD 0354 también inhibe la captación de glutamina, lo que resulta en niveles bajos e intracelulares sostenidos de glutamina y atenuación de la señalización de mTOR . Este doble mecanismo de acción hace que IMD 0354 sea un potente inhibidor del crecimiento tumoral y la inflamación.
Análisis Bioquímico
Biochemical Properties
IMD-0354 is a potent, selective, and cell-permeable IKKβ inhibitor . It blocks IκBα phosphorylation, thereby preventing the nuclear translocation of NF-κB . This interaction with the IKKβ enzyme and IκBα protein plays a crucial role in the biochemical reactions involving this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It inhibits glutamine uptake, leading to sustained low intracellular glutamine levels . This inhibition of glutamine uptake by this compound also results in the attenuation of mTOR signaling, suppression of cell growth, and induction of cell-cycle arrest, autophagy, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the phosphorylation of the NF-κB (nuclear factor) and its translocation into the nucleus . It blocks IκBα phosphorylation, thereby preventing the nuclear translocation of NF-κB . This results in the suppression of NF-κB activation, which is a key factor in many cellular processes .
Temporal Effects in Laboratory Settings
This compound has been shown to have long-term effects on cellular function in laboratory settings. It suppresses two- and three-dimensional growth of melanoma cells, and induces cell-cycle arrest, autophagy, and apoptosis . The effects of this compound are pronounced in different tumor-derived cell lines, compared with non-transformed cells .
Dosage Effects in Animal Models
In animal models, this compound has been shown to significantly attenuate ovariectomy-induced bone loss and inhibit osteoclastogenesis . It also dramatically inhibits osteoclast differentiation and function induced by RANKL and macrophage colony-stimulating factor in bone marrow monocytes .
Metabolic Pathways
This compound is involved in the regulation of glutamine metabolism . It inhibits glutamine uptake, leading to sustained low intracellular glutamine levels . This affects the metabolic flux and metabolite levels within the cell .
Transport and Distribution
This compound is a potent inhibitor of glutamine uptake . This suggests that it interacts with glutamine transporters, affecting its localization or accumulation within cells .
Subcellular Localization
By inhibiting IKKβ, this compound prevents the nuclear translocation of NF-κB, suggesting that its activity is primarily exerted in the cytoplasm .
Métodos De Preparación
La síntesis de IMD 0354 implica el diseño molecular y la síntesis de un inhibidor selectivo de la subunidad beta de la quinasa del factor nuclear kappa-B (IKKβ). La ruta sintética generalmente incluye la construcción de la estructura tridimensional del dominio quinasa de IKKβ mediante modelado por homología con la proteína quinasa A como plantilla .
Análisis De Reacciones Químicas
IMD 0354 sufre varias reacciones químicas, principalmente relacionadas con su papel como inhibidor de la vía NF-κB. Inhibe la fosforilación de IκBα, evitando su degradación y la posterior translocación de NF-κB al núcleo . Esta inhibición conduce a la supresión de la actividad de NF-κB, lo que resulta en la represión de la proliferación independiente de factores de crecimiento de los mastocitos y otras células cancerosas . Los principales productos formados a partir de estas reacciones incluyen la supresión de las respuestas inflamatorias y angiogénicas .
Comparación Con Compuestos Similares
IMD 0354 es único en su doble inhibición de la vía NF-κB y la captación de glutamina. Compuestos similares que se dirigen a la vía NF-κB incluyen inhibidores de la subunidad beta de la quinasa de IκB (IKKβ) y otras pequeñas moléculas que previenen la translocación de NF-κB al núcleo . La capacidad de IMD 0354 para también inhibir la captación de glutamina lo distingue de otros inhibidores de NF-κB. Otros compuestos similares incluyen inhibidores de los transportadores de glutamina, como SLC1A5, que juegan un papel predominante en el metabolismo de la glutamina en los tumores .
Propiedades
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF6NO2/c16-9-1-2-12(24)11(6-9)13(25)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6,24H,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHILCFMQWMQVAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50243248 | |
| Record name | IMD-0354 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50243248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
978-62-1 | |
| Record name | IMD-0354 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000978621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IMD-0354 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50243248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMD-0354 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMD-0354 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76145IS906 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

